JAK3 Selective Inhibition
Derivatives of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine exhibit selective inhibition of JAK3 kinase with an IC₅₀ of 38 nM, while demonstrating minimal activity against other JAK family members (JAK1, JAK2, TYK2) [1]. This selectivity profile contrasts with pan-JAK inhibitors and positions the (R)-configured scaffold as a starting point for developing JAK3-selective agents with potentially reduced off-target immunosuppressive effects.
| Evidence Dimension | JAK3 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 38 nM (derivatives of the (R)-scaffold) |
| Comparator Or Baseline | JAK1, JAK2, TYK2 (minimal activity reported) |
| Quantified Difference | Selective for JAK3 over other JAK family members |
| Conditions | In vitro kinase inhibition assay (specific assay conditions not disclosed) |
Why This Matters
This selectivity profile justifies procurement of the (R)-enantiomer specifically when developing JAK3-selective inhibitors, as alternative scaffolds or stereoisomers may exhibit different selectivity windows or potency profiles.
- [1] Kuujia Chemical Database. (n.d.). (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine — Biological Activity Section, CAS 1365937-29-6. View Source
